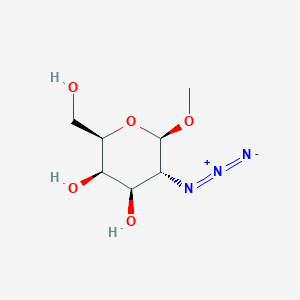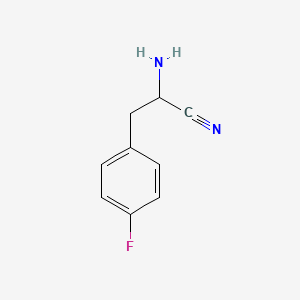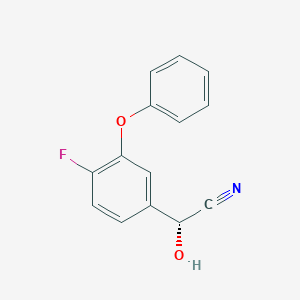
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .
Reaction Conditions:
Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to 0°C
Catalyst: Base (NaCN or KCN)
Industrial Production Methods
On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.
化学反应分析
Types of Reactions
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.
Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.
Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzaldehyde
Reduction: 4-Fluoro-3-phenoxybenzylamine
Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters
科学研究应用
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine has several applications in scientific research:
作用机制
The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .
Molecular Targets and Pathways:
Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.
Protonation: The alkoxide intermediate is protonated to form the final product.
相似化合物的比较
Similar Compounds
Mandelonitrile: A naturally occurring cyanohydrin found in the pits of some fruits.
Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde.
Acetone Cyanohydrin: Used industrially as a source of HCN.
Uniqueness
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.
属性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
InChI 键 |
FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



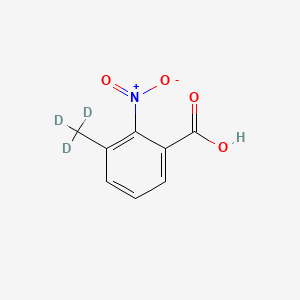
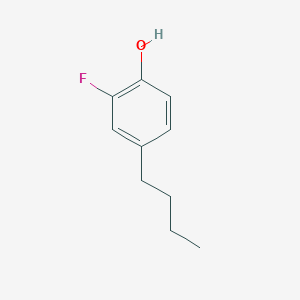
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
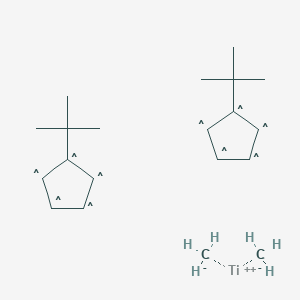
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
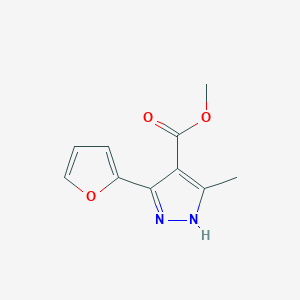
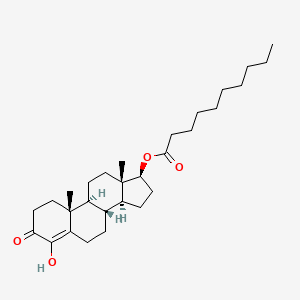
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)


